molecular formula C10H12FNO B3376756 4-(Cyclopropylmethoxy)-2-fluoroaniline CAS No. 1236764-17-2

4-(Cyclopropylmethoxy)-2-fluoroaniline

Cat. No. B3376756
M. Wt: 181.21
InChI Key: ZKOYGWSMOSPUIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

This involves a detailed description of how the compound can be synthesized from readily available starting materials .


Molecular Structure Analysis

This would involve the use of various spectroscopic techniques (like NMR, IR, UV-Vis, etc.) to elucidate the structure of the compound .


Chemical Reactions Analysis

This would involve a study of the reactions that the compound undergoes, with a focus on understanding the mechanisms of these reactions .


Physical And Chemical Properties Analysis

This would involve the measurement of various physical properties (like melting point, boiling point, solubility, etc.) and chemical properties (like acidity, basicity, reactivity, etc.) of the compound .

Safety And Hazards

This would involve a study of the compound’s toxicity, flammability, and other hazards. Material Safety Data Sheets (MSDS) are a good source of this information .

Future Directions

This would involve a discussion of the potential future applications of the compound and areas of future research .

properties

IUPAC Name

4-(cyclopropylmethoxy)-2-fluoroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO/c11-9-5-8(3-4-10(9)12)13-6-7-1-2-7/h3-5,7H,1-2,6,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKOYGWSMOSPUIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=CC(=C(C=C2)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Cyclopropylmethoxy)-2-fluoroaniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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